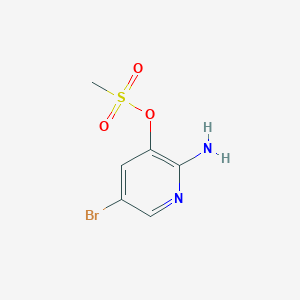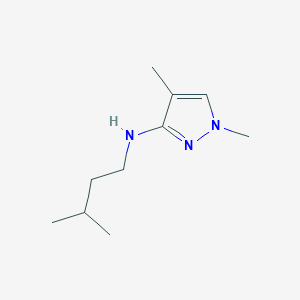
2-Amino-5-bromopyridin-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromopyridin-3-yl methanesulfonate is a chemical compound with the molecular formula C6H7BrN2O3S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromopyridin-3-yl methanesulfonate typically involves the bromination of 2-amino-3-pyridine followed by sulfonation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The sulfonation step involves the reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromopyridin-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include amines or hydroxylamines.
Scientific Research Applications
2-Amino-5-bromopyridin-3-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromopyridin-3-yl methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The sulfonate group enhances its solubility and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-iodopyridine
Comparison
2-Amino-5-bromopyridin-3-yl methanesulfonate is unique due to the presence of both the bromine and methanesulfonate groups. This combination provides distinct reactivity and solubility properties, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C6H7BrN2O3S |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(2-amino-5-bromopyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H7BrN2O3S/c1-13(10,11)12-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
NFVKAYAIROSEHF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)

![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)
![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735192.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)

![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)
![butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735212.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11735213.png)

